molecular formula C20H24O7 B13398664 4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol CAS No. 4987-89-7

4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol

Cat. No.: B13398664
CAS No.: 4987-89-7
M. Wt: 376.4 g/mol
InChI Key: KCIQZCNOUZCRGH-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

    Methoxylation: Addition of methoxy groups.

    Cyclization: Formation of the tetrahydronaphthalene core.

    Hydroxymethylation: Addition of hydroxymethyl groups to the structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and methoxy groups are of interest due to their potential interactions with biological molecules. It may be used in studies of enzyme activity, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals with specific biological activities.

Industry

In industrial applications, the compound may be used in the production of polymers, resins, and other materials. Its unique structure can impart specific properties to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.

    Receptors: It may bind to specific receptors on cell surfaces, triggering signaling pathways.

    Pathways: The compound can influence metabolic pathways, potentially leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its effects on metabolic conditions and muscle function.

Uniqueness

What sets 4-(4-Hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol apart is its complex structure, which includes multiple hydroxyl and methoxy groups, as well as a tetrahydronaphthalene core

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQZCNOUZCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284267
Record name 4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4987-89-7
Record name 4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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